molecular formula C10H8N4 B594956 1h-[1,3,5]Triazepino[1,7-a]benzimidazole CAS No. 128710-75-8

1h-[1,3,5]Triazepino[1,7-a]benzimidazole

Cat. No.: B594956
CAS No.: 128710-75-8
M. Wt: 184.202
InChI Key: VLKRASSUDNCJLP-UHFFFAOYSA-N
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Description

1H-[1,3,5]Triazepino[1,7-a]benzimidazole is a heterocyclic compound that features a seven-membered ring containing nitrogen atoms. This compound is part of the broader class of triazepines, which are known for their significant biological activities. The unique structure of this compound makes it an interesting subject for research in various scientific fields, including chemistry, biology, and medicine .

Preparation Methods

The synthesis of 1H-[1,3,5]Triazepino[1,7-a]benzimidazole involves several key steps. One common method includes the cyclo-condensation of o-phenylenediamine with 2-aminobenzamide under specific reaction conditions. This process can be further modified by using different reagents such as isothiocyanates, pyrazoles, thiazoles, oxadiazoles, and hydrazonoyl chloride . Industrial production methods often involve large-scale cyclization and condensation reactions, optimized for higher yields and purity .

Chemical Reactions Analysis

1H-[1,3,5]Triazepino[1,7-a]benzimidazole undergoes various chemical reactions, including:

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding oxides, while reduction can produce amines or alcohols .

Scientific Research Applications

1H-[1,3,5]Triazepino[1,7-a]benzimidazole has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 1H-[1,3,5]Triazepino[1,7-a]benzimidazole involves its interaction with specific molecular targets and pathways. It can inhibit certain enzymes or receptors, leading to its biological effects. For instance, it may act as an antagonist to specific receptors in the nervous system, thereby exerting its therapeutic effects .

Properties

IUPAC Name

1H-[1,3,5]triazepino[1,7-a]benzimidazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H8N4/c1-2-4-9-8(3-1)13-10-5-11-6-12-7-14(9)10/h1-6H,7H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VLKRASSUDNCJLP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1N=CN=CC2=NC3=CC=CC=C3N21
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H8N4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60663453
Record name 1H-[1,3,5]Triazepino[1,7-a]benzimidazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60663453
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

184.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

128710-75-8
Record name 1H-[1,3,5]Triazepino[1,7-a]benzimidazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60663453
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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